

The Biological Versatility of 2-Chloro-5-cyanopyridine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Chloro-5-cyanopyridine

Cat. No.: B021959

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The heterocyclic compound **2-Chloro-5-cyanopyridine** is a versatile precursor in the synthesis of a diverse array of biologically active molecules. Its unique chemical architecture, featuring both a chloro and a cyano group, provides reactive sites for the development of novel compounds with significant therapeutic potential. This guide offers a comparative analysis of the biological activities of compounds synthesized from this valuable scaffold, supported by experimental data and detailed protocols. The primary biological activities explored include anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity: Targeting Proliferation and Survival

Derivatives of **2-chloro-5-cyanopyridine** have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Anticancer Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cyanopyridine derivatives against several cancer cell lines. Lower IC50 values indicate greater potency.

| Compound Class | Derivative | Cancer Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---------------------------|----------------|------------------|--------------|--------------------|-------------|
| Cyanopyridines | Compound 4c | HepG-2 (Liver) | 8.02 ± 0.38 | 5-FU | 9.42 ± 0.46 |
| HCT-116 (Colon) | 7.15 ± 0.35 | 5-FU | 8.01 ± 0.39 | 9.42 ± 0.46 | |
| MCF-7 (Breast) | 15.74 ± 0.78 | 5-FU | - | | |
| PC3 (Prostate) | 13.64 ± 0.67 | 5-FU | - | | |
| Compound 4d | HepG-2 (Liver) | 6.95 ± 0.34 | 5-FU | 9.42 ± 0.46 | |
| HCT-116 (Colon) | 8.35 ± 0.42 | 5-FU | 8.01 ± 0.39 | Cisplatin | 11.76 μg/mL |
| Pyridopyrazolopyrimidines | Compound 11a | A-549 (Lung) | 9.24 μg/mL | | |
| Pyridopyrazolotriazines | Compound 16a | HepG-2 (Liver) | 6.45 μg/mL | Cisplatin | - |
| Non-fused Cyanopyridones | Compound 5a | MCF-7 (Breast) | 1.77 ± 0.10 | Taxol | 8.48 ± 0.46 |
| HepG2 (Liver) | 2.71 ± 0.15 | Taxol | 14.60 ± 0.79 | 8.48 ± 0.46 | |
| Compound 5e | MCF-7 (Breast) | 1.39 ± 0.08 | Taxol | | |
| HepG2 (Liver) | 10.70 ± 0.58 | Taxol | 14.60 ± 0.79 | | |

Data sourced from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Antimicrobial Activity: Combating Pathogenic Microbes

A variety of compounds derived from the cyanopyridine scaffold have exhibited promising activity against both bacterial and fungal pathogens. The data is typically presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Antimicrobial Activity (MIC Values)

The table below presents the MIC values of select cyanopyridine derivatives against various microbial strains. Lower MIC values indicate stronger antimicrobial activity.

| Compound Class | Microbial Strain | MIC ($\mu\text{g/mL}$) | Reference Compound | MIC ($\mu\text{g/mL}$) |
|---------------------------------------|-------------------------|--------------------------|--------------------|--------------------------|
| Pyridine Derivatives | Staphylococcus aureus | 56 ± 0.5 | - | - |
| | Escherichia coli | 55 ± 0.5 | - | - |
| 2-(methylthio)pyridine-3-carbonitrile | Acinetobacter baumannii | 0.5 - 64 | Amikacin | - |
| Escherichia coli | 0.5 - 64 | Amikacin | - | |
| Staphylococcus aureus | 0.5 - 64 | Amikacin | - | |
| Pseudomonas aeruginosa | 0.5 - 64 | Amikacin | - | |

Note: The data is compiled from various sources and direct comparisons should be interpreted with care.

Enzyme Inhibition: A Targeted Approach

A significant mechanism through which cyanopyridine derivatives exert their biological effects is through the inhibition of specific enzymes that are critical for disease progression. Key targets include Pim-1 kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER-2), all of which are implicated in cancer.

Comparative Enzyme Inhibition Data

The following table summarizes the inhibitory activity of cyanopyridine derivatives against various enzymes, presented as IC50 or Ki values.

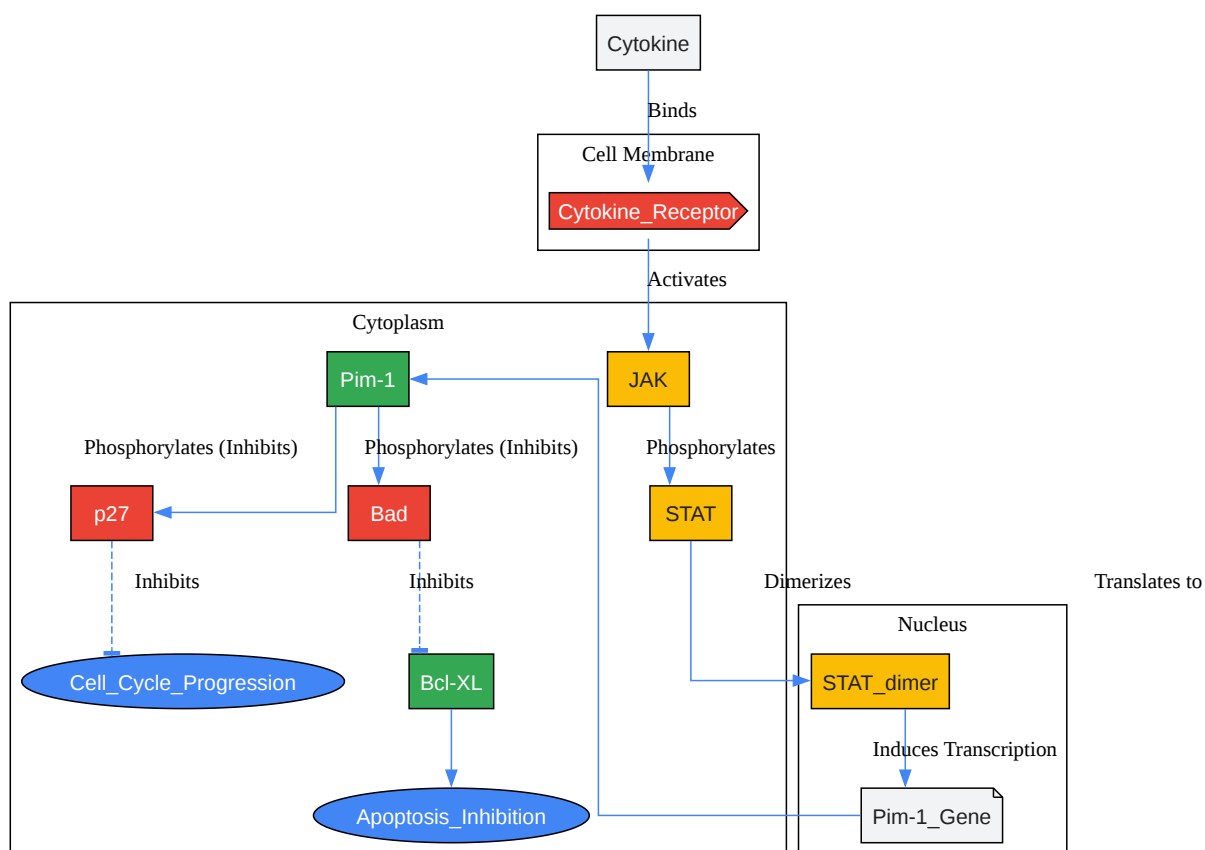
| Compound Class | Target Enzyme | IC50 (μM) | Ki (μM) | Reference Compound | IC50 (μM) |
|----------------------------|----------------------------|---------------|-------------|--------------------|---------------|
| Cyanopyridines | Pim-1 Kinase (Compound 4b) | 0.63 ± 0.03 | - | Quercetagen | 0.56 ± 0.03 |
| Pim-1 Kinase (Compound 4c) | 0.61 ± 0.03 | - | Quercetagen | 0.56 ± 0.03 | |
| Pim-1 Kinase (Compound 4d) | 0.46 ± 0.02 | - | Quercetagen | 0.56 ± 0.03 | |
| Non-fused Cyanopyridones | VEGFR-2 (Compound 5e) | 0.124 ± 0.011 | - | Lapatinib | 0.182 ± 0.010 |
| HER-2 (Compound 5e) | 0.077 ± 0.003 | - | Lapatinib | 0.131 ± 0.012 | |

Data is indicative of the potential for these compounds to act as targeted inhibitors.[\[2\]](#)[\[3\]](#)

Key Signaling Pathways and Experimental Workflows

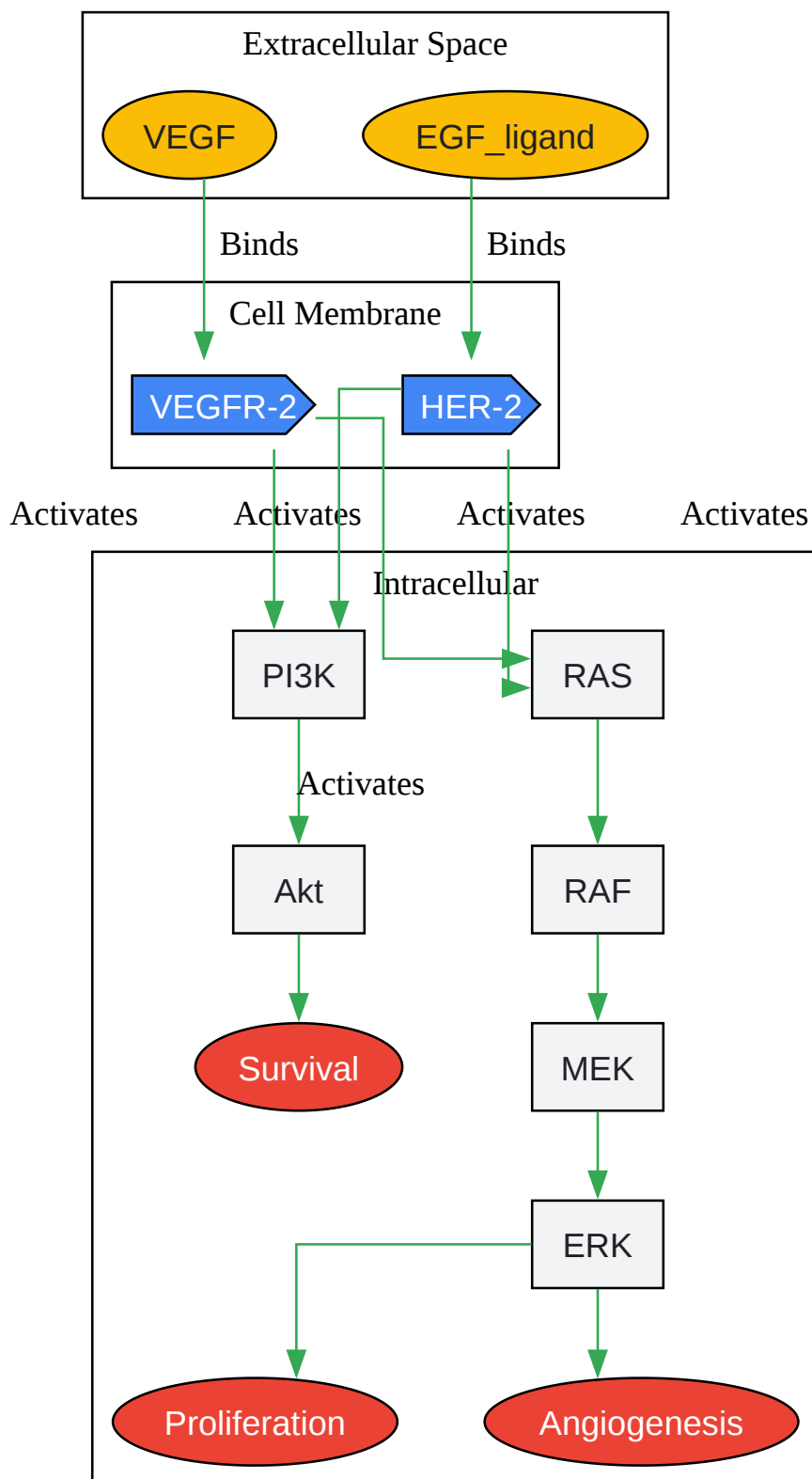
To provide a deeper understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams



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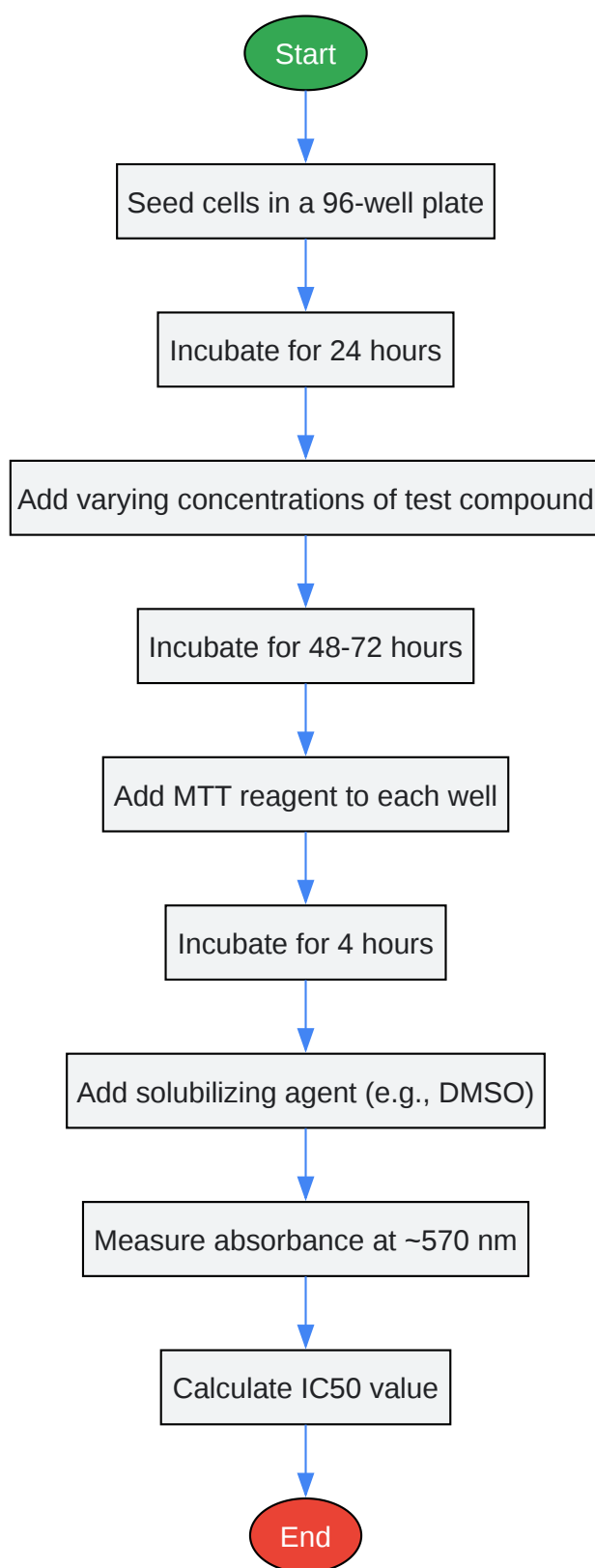
Caption: Pim-1 Kinase Signaling Pathway in Cancer.



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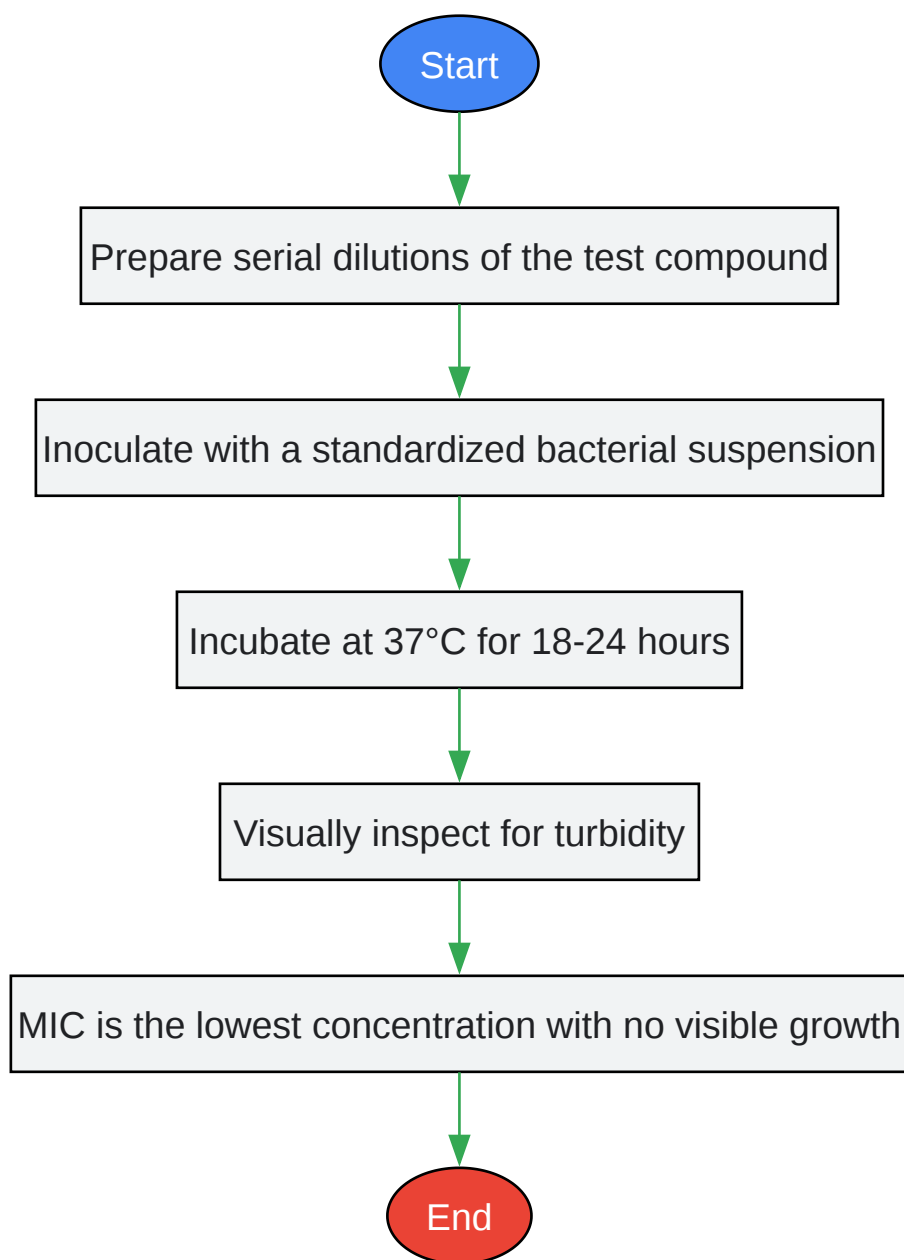
Caption: VEGFR-2 and HER-2 Signaling Pathways.

Experimental Workflow Diagrams



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Caption: MTT Assay Experimental Workflow.



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Caption: MIC Determination Workflow.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the synthesized compounds and a vehicle control. Incubate for an additional 48-72 hours.
- **MTT Addition:** Remove the treatment medium and add 100 μ L of fresh medium containing 0.5 mg/mL MTT to each well.
- **Incubation:** Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
- **Solubilization:** Remove the MTT-containing medium and add 100 μ L of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- **Preparation of Compound Dilutions:** Prepare a series of two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the wells.
- **Inoculation:** Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (medium only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.

- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

This guide provides a comparative overview of the significant biological activities of compounds synthesized from **2-chloro-5-cyanopyridine**. The presented data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the development of novel therapeutic agents.

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